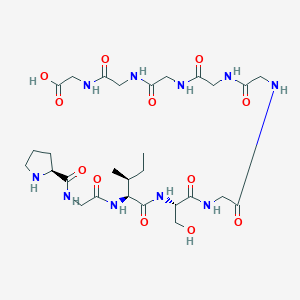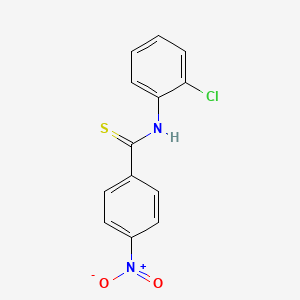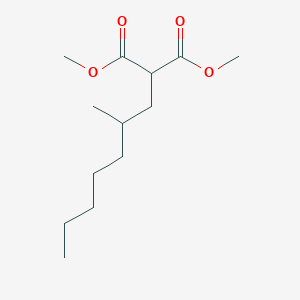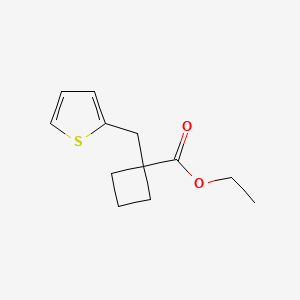
L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for therapeutic potential, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine depends on its specific biological activity, which may involve:
Binding to Receptors: The peptide may interact with specific cell surface receptors, triggering downstream signaling pathways.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting metabolic or signaling pathways.
Cell Penetration: The peptide may penetrate cells and interact with intracellular targets, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features.
L-Isoleucyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
Glycyl-L-prolyl-L-glutamate: Investigated for its potential in treating neurodegenerative disorders.
Uniqueness
L-Prolylglycyl-L-isoleucyl-L-serylglycylglycylglycylglycylglycylglycine is unique due to its specific amino acid sequence, which may confer distinct biological activities and properties not found in other peptides. Its extended glycine-rich sequence may also influence its structural flexibility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
571186-35-1 |
|---|---|
Molekularformel |
C28H46N10O12 |
Molekulargewicht |
714.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[2-[[2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H46N10O12/c1-3-15(2)25(38-23(45)12-36-26(48)16-5-4-6-29-16)28(50)37-17(14-39)27(49)35-11-22(44)33-9-20(42)31-7-18(40)30-8-19(41)32-10-21(43)34-13-24(46)47/h15-17,25,29,39H,3-14H2,1-2H3,(H,30,40)(H,31,42)(H,32,41)(H,33,44)(H,34,43)(H,35,49)(H,36,48)(H,37,50)(H,38,45)(H,46,47)/t15-,16-,17-,25-/m0/s1 |
InChI-Schlüssel |
FWFUXYVEEDKDBS-YIUJLJBFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)



![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)


![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)

![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
